6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide
Description
Properties
IUPAC Name |
6-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)12-3-1-4-13(9-12)22-15(24)11-5-6-14(20-10-11)23-8-2-7-21-23/h1-10H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIRUEDRQACROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethyl Group Introduction via Zinc-Mediated Reactions
A key step involves introducing the trifluoromethyl group onto the aromatic ring. One method employs zinc powder and trimethylchlorosilane in N,N-dimethylformamide (DMF) under nitrogen protection .
Reaction Conditions :
| Component | Quantity/Details |
|---|---|
| Zinc powder | 1.5 mol |
| Trimethylchlorosilane | 0.005 mol |
| 1,1,1-Trifluoro-4-alkoxy-3-butene-2-one | 1 mol |
| Chloroacetonitrile | 1.1 mol |
| Temperature | 60°C → Reflux |
| Yield | 44% (2-chloro-4-trifluoromethylpyridine intermediate) |
This method activates the zinc-silicon system to facilitate trifluoromethylation. A modified approach using phosphorus pentachloride improved yields to 61.5% by optimizing the workup procedure .
Pyrazole Ring Formation and Coupling
The pyrazole ring is synthesized via cyclization reactions. A common route involves condensing 2-chloro-3-cyanopyridine with substituted pyrazole derivatives .
Synthetic Workflow :
-
Pyrazole Synthesis :
-
Coupling to Nicotinamide :
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Displace the chloride in 2-chloro-3-cyanopyridine with a pyrazole group using a base (e.g., triethylamine).
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Hydrolyze the nitrile to a carboxylic acid and convert it to an amide via coupling agents (e.g., HATU).
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Key Data :
| Intermediate | Reactant | Yield (%) |
|---|---|---|
| 2-(4-Bromo-1H-pyrazol-1-yl)nicotinamide | 4-Bromopyrazole + 2-chloro-3-cyanopyridine | 70–85 |
| N-(3-(Trifluoromethyl)phenyl)nicotinamide | Trifluoromethylphenylamine + Nicotinoyl chloride | 55–68 |
Microwave-Assisted Pyrazole Synthesis
Modern methods leverage microwave irradiation to accelerate pyrazole formation. For example, condensing hydrazines with β-keto esters under microwave conditions yields pyrazoles efficiently .
Advantages :
-
Reduced Reaction Time : 10–30 minutes vs. hours in traditional methods.
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Higher Yields : Up to 90% for pyrazole derivatives.
Example Reaction :
| Component | Quantity/Details |
|---|---|
| 3-Oxo-3-phenylpropanenitrile | 1 eq |
| Aldehyde | 1 eq (e.g., 4-chlorobenzaldehyde) |
| Catalyst | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ |
| Temperature | 80–120°C (microwave) |
| Yield | 68–90% |
Trifluoromethyl Phenyl Group Assembly
The trifluoromethylphenyl group is typically synthesized via electrophilic trifluoromethylation. One approach uses trifluoromethyl copper reagents with bromoarenes.
Reaction Pathway :
-
Bromination : Introduce a bromine atom to the phenyl ring.
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Trifluoromethylation : Replace bromine with a trifluoromethyl group using CuCF₃ or analogous reagents.
Challenges :
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Low Selectivity : Competing side reactions (e.g., hydrodefluorination).
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Alternative : Use trifluoromethylating agents like CF₃I in the presence of Pd catalysts.
Final Amide Bond Formation
The nicotinamide moiety is formed via amide coupling. Common reagents include HATU, EDCI, or DCC .
Optimized Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nicotinoyl Chloride Formation | Nicotinic acid + SOCl₂ (reflux, 2h) | 85–90 |
| Amide Coupling | 3-(Trifluoromethyl)phenylamine + HATU (DMF, RT, 12h) | 70–75 |
Purification and Characterization
Crude products are purified via:
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Column Chromatography : Silica gel (hexane/EtOAc).
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Recrystallization : Ethyl acetate/petroleum ether.
Spectral Data :
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 8.5–7.2 (aromatic), 4.2 (NH) |
| ¹³C NMR | δ 165–160 (C=O), 125–115 (CF₃) |
| HRMS | [M + H]⁺: 332.28 (C₁₆H₁₁F₃N₄O) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Zinc-Mediated CF₃ Introduction | High Yield (61.5%) | Requires Anhydrous Conditions |
| Microwave-Assisted Pyrazole | Fast, High Yield | Limited Scalability |
| HATU Coupling | Mild Conditions | Expensive Reagents |
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group and other substituents can be replaced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics:
- IUPAC Name : 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide
- Molecular Formula : C16H11F3N4O
- Molecular Weight : 332.28 g/mol
The compound features a pyrazole ring, a trifluoromethyl group, and a nicotinamide moiety, which contribute to its unique chemical properties and biological activities.
Chemistry
This compound serves as a valuable building block in synthetic chemistry. It is utilized to create more complex molecules through various reactions, including:
- Oxidation : The compound can be oxidized to form oxides.
- Reduction : Reduction reactions modify functional groups.
- Substitution : The trifluoromethyl group can be replaced under specific conditions, leading to diverse derivatives.
Biology
The biological activities of this compound have been extensively studied, revealing potential applications in enzyme inhibition and receptor binding. Some notable findings include:
- Anti-inflammatory Effects : Compounds containing pyrazole rings have shown the ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.
- Anticancer Activity : Derivatives exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), indicating potential as anticancer agents .
Medicine
In medicinal chemistry, the compound is explored for its therapeutic effects:
- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes that are critical for disease progression.
- Drug Development : Its unique structure allows for the development of new drugs targeting various diseases, particularly those associated with inflammation and cancer .
Case Study 1: Antimicrobial Activity
Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity. For instance, one derivative inhibited Pseudomonas aeruginosa growth at concentrations as low as 0.016 mM, showcasing its potential in combating antibiotic-resistant bacteria .
| Activity | IC50 Value | Cell Line/Model | Reference |
|---|---|---|---|
| TNF-alpha Inhibition | 0.283 mM | LPS-stimulated whole blood | |
| Cytotoxicity (HepG2) | 54.25% | Liver cancer model | |
| Cytotoxicity (HeLa) | 38.44% | Cervical cancer model |
Case Study 2: Structure–Activity Relationship
A study focused on optimizing the structure of related compounds revealed that variations in the N-phenyl ring significantly affected potency and efficacy. The findings indicated that specific substitutions could enhance biological activity without compromising safety profiles .
Mechanism of Action
The mechanism of action of 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the pyrazole ring and nicotinamide moiety contribute to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
- 6-Phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications .
Biological Activity
6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 307.25 g/mol
The presence of the pyrazole ring and trifluoromethyl group contributes to its unique properties and biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Compounds containing pyrazole rings have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .
- Anticancer Activity : Some derivatives demonstrate cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), suggesting potential as anticancer agents .
Biological Activity Data
Case Studies
- Anti-inflammatory Study : A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in microglial cells. The results showed a significant reduction in the release of TNF-alpha and IL-6, indicating its potential for treating neuroinflammatory conditions .
- Anticancer Activity Assessment : In vitro studies assessed the cytotoxic effects of various derivatives on cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, highlighting its therapeutic potential with reduced side effects .
- In Vivo Evaluation : Animal models were used to assess the anti-inflammatory properties of related compounds. Results demonstrated a dose-dependent inhibition of inflammatory markers in serum, supporting the in vitro findings and suggesting broader applicability in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
